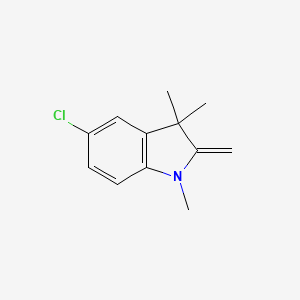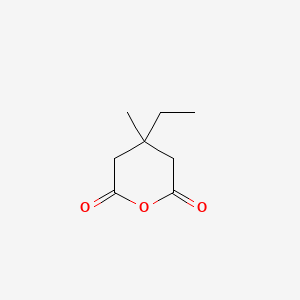
Octadecylcyclohexane
Descripción general
Descripción
Octadecylcyclohexane is a chemical compound with the formula C24H48 . It is also known by other names such as n-Octadecyl-cyclohexane .
Molecular Structure Analysis
The molecular structure of Octadecylcyclohexane consists of 24 carbon atoms and 48 hydrogen atoms . The molecular weight is 336.6379 .Physical And Chemical Properties Analysis
Octadecylcyclohexane has a molecular weight of 336.6379 . It has a density of 0.8±0.1 g/cm3, a boiling point of 408.5±8.0 °C at 760 mmHg, and a flash point of 195.2±12.0 °C . The compound has no H bond acceptors or donors, and it has 17 freely rotating bonds .Aplicaciones Científicas De Investigación
Photodynamic Therapy for Cancer
Octadecylcyclohexane, as a component of octa-alkyl zinc phthalocyanines, has been studied for its potential in photodynamic therapy for cancer. The octadecyl derivative specifically shows promise due to its absorbance and fluorescence emission properties, offering potential in targeted cancer treatment methods (Cook et al., 1995).
Chiral Separation in Chemistry
The compound has been used in the synthesis of mesoporous organic-inorganic spheres, which aid in the chiral separation capacity in high-performance liquid chromatography (HPLC). This is vital for the separation of specific isomers in chemical processes (Zhu et al., 2008).
Material Science and Nanochemistry
In material science, octadecylcyclohexane plays a role in the synthesis of diverse organic structures, contributing to advancements in nanochemistry and the development of new materials. This is exemplified in studies involving the creation of complex organic structures like bicyclo[3.2.1]octenes (Liu et al., 2020).
Colloidal Science
The compound is significant in colloidal science, particularly in studying the sedimentation of colloidal silica spheres. It provides insights into the behavior of colloidal systems in different mediums, which is essential in understanding various industrial and biological processes (Auzerais et al., 1990).
Microextraction and Analytical Chemistry
In analytical chemistry, octadecyl groups, closely related to octadecylcyclohexane, are used in solid-phase microextraction (SPME) devices. This aids in extracting compounds from biological samples, which is crucial for chemical analysis and environmental monitoring (Sobczak et al., 2021).
Mecanismo De Acción
Target of Action
Octadecylcyclohexane is a complex organic compound with a molecular formula of C24H48
Biochemical Pathways
It is known that similar compounds, such as n-alkylcyclohexanes, are processed by β-oxidation . In the degradation of n-alkylcyclohexanes, cyclohexanecarboxylic acid is formed as an intermediate . This compound is further transformed to benzoic acid via 1-cyclohexene-1-carboxylic acid .
Propiedades
IUPAC Name |
octadecylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-22-19-17-20-23-24/h24H,2-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWVNZNVTGBKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063476 | |
| Record name | Cyclohexane, octadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecylcyclohexane | |
CAS RN |
4445-06-1 | |
| Record name | Octadecylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4445-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, octadecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004445061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, octadecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, octadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is known about the melting behavior of Octadecylcyclohexane under high pressure?
A1: Research by [] investigated the melting temperature of various n-alkylcyclohexanes, including Octadecylcyclohexane, under pressures up to 100 MPa. They found that increasing pressure leads to a rise in the melting temperature of these compounds. The study also explored how the length of the alkyl chain influences both the melting point and its pressure dependency.
Q2: Are there any reports on the biological activity of Octadecylcyclohexane?
A2: While the provided abstracts do not directly address the biological activity of Octadecylcyclohexane, research by [, ] focuses on the identification and biological evaluation of secondary metabolites from microorganisms like Burkholderia sp. and Bacillus megaterium. These studies highlight the diverse bioactivities exhibited by compounds isolated from these microorganisms, emphasizing the potential of microbial metabolites in pharmaceutical and agricultural applications. Further research is needed to ascertain if Octadecylcyclohexane possesses any specific biological activities.
Q3: What analytical techniques are typically employed to characterize compounds like Octadecylcyclohexane?
A3: Studies [, ] utilized a combination of chemical, analytical, and spectroscopic techniques to identify and characterize over a hundred compounds, including diketopiperazines, alcohols, sulfur-containing compounds, esters, and carboxylic acids. While not explicitly stated, techniques commonly employed for characterizing compounds like Octadecylcyclohexane include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide valuable information about the compound's structure, molecular weight, and functional groups.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



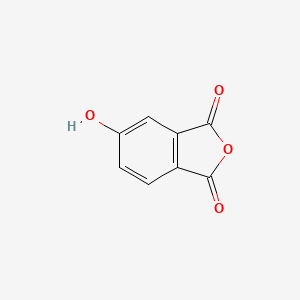


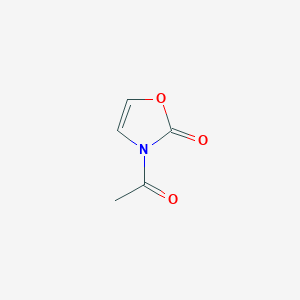

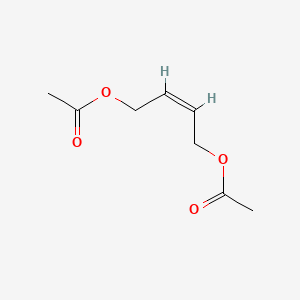
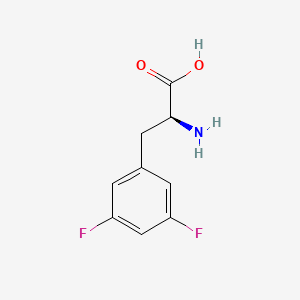


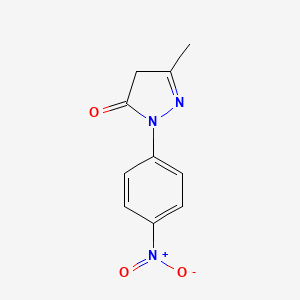
![2-Naphthalenecarboxamide, 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-N-phenyl-](/img/structure/B1582027.png)
![2-Naphthalenesulfonic acid, 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B1582030.png)
